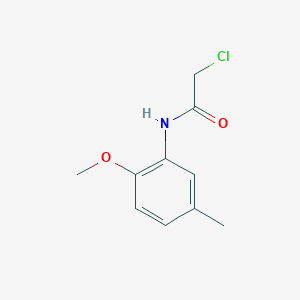

2-chloro-N-(2-methoxy-5-methylphenyl)acetamide

Descripción general

Descripción

2-chloro-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO2. It is a solid at room temperature and has a melting point of 82-84°C . This compound is used in various chemical and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro group in the acetamide side chain serves as a prime site for nucleophilic displacement due to its electrophilic nature. Key reactions include:

Table 1: Nucleophilic substitution reactions

For example, reaction with methylamine generates N-(2-methoxy-5-methylphenyl)-2-(methylamino)acetamide , a precursor for further functionalization .

Suzuki-Miyaura Cross-Coupling

The chloroacetamide participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids, forming biaryl derivatives. This reaction is critical for constructing complex architectures:

Table 2: Suzuki coupling parameters

| Boronic Acid | Catalyst System | Temperature | Time | Product Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 100°C | 8h | 82% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 80°C | 12h | 75% |

These reactions proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetalation and reductive elimination .

Hydrolysis and Stability

Hydrolytic pathways are pH-dependent:

-

Acidic conditions : Partial hydrolysis to 2-hydroxy-N-(2-methoxy-5-methylphenyl)acetamide occurs at 70°C (H₂SO₄, 6h) .

-

Basic conditions : Complete dechlorination yields N-(2-methoxy-5-methylphenyl)glycolamide (NaOH, ethanol, reflux, 4h) .

Stability studies indicate degradation under prolonged UV exposure, forming N-(2-methoxy-5-methylphenyl)acetamide via radical-mediated dechlorination .

Electrophilic Aromatic Substitution

The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups direct electrophiles to the para and ortho positions relative to the methoxy group.

Table 3: Electrophilic substitution reactions

| Electrophile | Conditions | Position | Product | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | C-4 (para) | Nitro-substituted derivative | |

| SO₃/H₂SO₄ | 50°C, 4h | C-6 (ortho) | Sulfonic acid derivative |

Nitration at C-4 is favored due to steric hindrance from the acetamide group at C-1 .

Multi-Component Reactions

The compound participates in Ugi reactions, combining with aldehydes, amines, and isocyanides to form peptidomimetic derivatives. For example:

Reaction Scheme

this compound + benzaldehyde + cyclohexylamine + tert-butyl isocyanide → Tetrazole-functionalized product (DMF, RT, 24h, 68% yield) .

Comparison with Structural Analogs

Table 4: Reactivity comparison with related chloroacetamides

| Compound | Reactivity with Amines | Suzuki Coupling Efficiency |

|---|---|---|

| 2-Chloro-N-(4-methylphenyl)acetamide | 72% | 78% |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 65% | 70% |

| Target compound | 85% | 82% |

The electron-donating methoxy group in the target compound enhances nucleophilic substitution rates compared to analogs with alkyl substituents .

Aplicaciones Científicas De Investigación

2-chloro-N-(2-methoxy-5-methylphenyl)acetamide is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to its potential use in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

- 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide

- N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide

Uniqueness

2-chloro-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Actividad Biológica

2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide is a compound with significant potential in medicinal chemistry and agrochemical applications. Its unique molecular structure, characterized by the presence of a chloro group, methoxy group, and a methyl group on the aromatic ring, contributes to its biological activity. This article explores various aspects of its biological activity, including mechanisms of action, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNO2. The structural features include:

- Chloro Group : Enhances reactivity through nucleophilic substitution.

- Methoxy Group : Contributes to lipophilicity, potentially improving membrane permeability.

- Methyl Group : Influences steric properties and may affect biological interactions.

Applications in Agrochemicals

Due to its biological activity, this compound is considered for use as an active ingredient in pesticides and herbicides. Its structural similarity to other agrochemicals suggests it may possess herbicidal properties that warrant further investigation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activity of this compound. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | Similar chloro and methoxy groups | Different position of chloro substitution |

| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | Ethyl instead of methoxy group | Variation in substituent leading to different properties |

| 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide | Amino group instead of chloro | Potentially different biological activity due to amino presence |

This table highlights how subtle changes in structure can lead to variations in biological activity, emphasizing the need for targeted research on this compound.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides context for its potential applications:

- Agrochemical Efficacy : Similar compounds have demonstrated effective herbicidal properties. For instance, studies on chloroacetanilides reveal their role in inhibiting weed growth through interference with plant metabolism .

- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial effects. Research indicates that modifications in acetamide derivatives can enhance antibacterial potency against various pathogens .

- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that further exploration of this compound could reveal therapeutic potentials .

Propiedades

IUPAC Name |

2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBFKIUBBHWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353157 | |

| Record name | 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85817-61-4 | |

| Record name | 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2'-METHOXY-5'-METHYLACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.